molecular formula C7H8ClF2NO B13515768 o-(2,4-Difluorobenzyl)hydroxylamine hydrochloride

o-(2,4-Difluorobenzyl)hydroxylamine hydrochloride

Katalognummer: B13515768
Molekulargewicht: 195.59 g/mol
InChI-Schlüssel: XHNNRJZCIGYOOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

o-(2,4-Difluorobenzyl)hydroxylamine hydrochloride: is a chemical compound with significant applications in various fields of scientific research. It is characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with two fluorine atoms at the 2 and 4 positions. This compound is often used in organic synthesis and analytical chemistry due to its unique reactivity and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of o-(2,4-Difluorobenzyl)hydroxylamine hydrochloride typically involves the reaction of o-(2,4-Difluorobenzyl)chloride with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete conversion. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps may include additional techniques such as distillation and chromatography to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: o-(2,4-Difluorobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, o-(2,4-Difluorobenzyl)hydroxylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed as a reagent in the preparation of oximes and other nitrogen-containing compounds.

Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein research.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: The compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications, including the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of o-(2,4-Difluorobenzyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with electrophilic centers in biological molecules, leading to the modification of proteins and enzymes. This interaction can alter the activity of these biomolecules, making the compound useful in studying biochemical pathways and developing new therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

  • o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride
  • o-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride
  • o-Benzylhydroxylamine hydrochloride

Uniqueness: o-(2,4-Difluorobenzyl)hydroxylamine hydrochloride is unique due to the presence of fluorine atoms, which impart distinct electronic properties to the molecule. These properties influence its reactivity and stability, making it different from other benzylhydroxylamine derivatives. The fluorine atoms also enhance the compound’s ability to participate in specific chemical reactions, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C7H8ClF2NO

Molekulargewicht

195.59 g/mol

IUPAC-Name

O-[(2,4-difluorophenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C7H7F2NO.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3H,4,10H2;1H

InChI-Schlüssel

XHNNRJZCIGYOOW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)F)CON.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.